molecular formula C16H19N3O5 B5069112 butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 5601-79-6

butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B5069112
CAS No.: 5601-79-6
M. Wt: 333.34 g/mol
InChI Key: FLIUPXFFDCLVLD-UHFFFAOYSA-N
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Description

Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the nitrophenyl group and the butan-2-yl ester. Common reagents used in these reactions include aldehydes, amines, and nitrating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the ester group could produce various esters or amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate: Lacks the butan-2-yl group.

    Butan-2-yl 4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate: Lacks the 6-methyl group.

Uniqueness

The unique combination of the butan-2-yl, 6-methyl, and 3-nitrophenyl groups in butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

butan-2-yl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-4-9(2)24-15(20)13-10(3)17-16(21)18-14(13)11-6-5-7-12(8-11)19(22)23/h5-9,14H,4H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUPXFFDCLVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386176
Record name BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-79-6
Record name BUTAN-2-YL 4-METHYL-6-(3-NITROPHENYL)-2-OXO-3,6-DIHYDRO-1H-PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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